Cas no 361173-69-5 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)

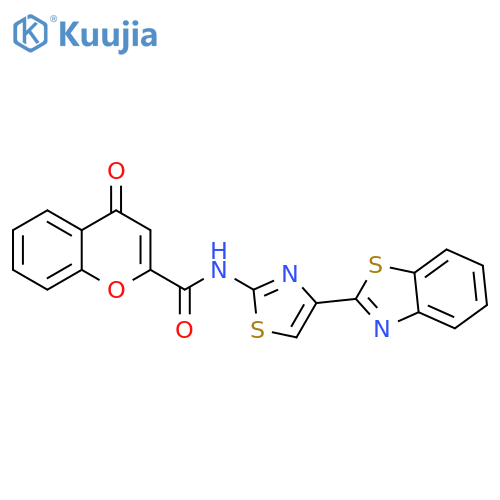

361173-69-5 structure

商品名:N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide

CAS番号:361173-69-5

MF:C20H11N3O3S2

メガワット:405.449641466141

CID:6483209

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide

- N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- 4H-1-Benzopyran-2-carboxamide, N-[4-(2-benzothiazolyl)-2-thiazolyl]-4-oxo-

-

- インチ: 1S/C20H11N3O3S2/c24-14-9-16(26-15-7-3-1-5-11(14)15)18(25)23-20-22-13(10-27-20)19-21-12-6-2-4-8-17(12)28-19/h1-10H,(H,22,23,25)

- InChIKey: WGNOAUGPEZWVSF-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=NC(C3=NC4=CC=CC=C4S3)=CS2)=O)OC2=CC=CC=C2C(=O)C=1

じっけんとくせい

- 密度みつど: 1.568±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 3.09±0.70(Predicted)

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0816-0335-20μmol |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0816-0335-30mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0816-0335-100mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0816-0335-3mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0816-0335-50mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0816-0335-25mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0816-0335-75mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0816-0335-20mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0816-0335-5mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0816-0335-40mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |

361173-69-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

361173-69-5 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬